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molecular formula C24H29N3O3S B8702934 1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone

1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone

Cat. No. B8702934
M. Wt: 439.6 g/mol
InChI Key: XCDNXPNVIHAIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840727

Procedure details

A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole (4.0 g, 18.2 mmol), 1-[4-(4-bromobutoxy)-3-methoxyphenyl]ethanone (6.0 g, 20.0 mmol), K2 CO3 (3.0 g, 21.8 mmol), KI (200 mg), and acetonitrile (125 ml) was stirred at reflux under N2 for 5 hours. Most of the solvent was removed in vacuo and the resultant gummy residue was partitioned between ethyl acetate and water. The organic extract was washed with water, dried with MgSO4, and concentrated to yield 7.8 g. Purification by preparative HPLC (Waters Associates Prep LC/System 500, utilizing 2 silica gel columns and 4% methanol-methylene chloride as eluent) afforded 6.5 g of a damp, off-white solid. The product was recrystallized twice from toluene to provide 3.1 g (39%) of 1-[4-[4-[4-(1,2-benzisothiazol-3yl)-1-piperazinyl]butoxy]-3-methoxyphenyl]ethanone as a white solid, m.p.=114°-116° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
1-[4-(4-bromobutoxy)-3-methoxyphenyl]ethanone
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[S:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([C:28](=[O:30])[CH3:29])=[CH:24][C:23]=1[O:31][CH3:32]>C(#N)C>[S:9]1[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:7]([N:1]2[CH2:6][CH2:5][N:4]([CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22]3[CH:27]=[CH:26][C:25]([C:28](=[O:30])[CH3:29])=[CH:24][C:23]=3[O:31][CH3:32])[CH2:3][CH2:2]2)=[N:8]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1(CCNCC1)C1=NSC2=C1C=CC=C2
Name
1-[4-(4-bromobutoxy)-3-methoxyphenyl]ethanone
Quantity
6 g
Type
reactant
Smiles
BrCCCCOC1=C(C=C(C=C1)C(C)=O)OC
Name
CO3
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant gummy residue was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 7.8 g
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC (Waters Associates Prep LC/System 500, utilizing 2 silica gel columns and 4% methanol-methylene chloride as eluent)
CUSTOM
Type
CUSTOM
Details
afforded 6.5 g of a damp, off-white solid
CUSTOM
Type
CUSTOM
Details
The product was recrystallized twice from toluene

Outcomes

Product
Name
Type
product
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCOC2=C(C=C(C=C2)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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